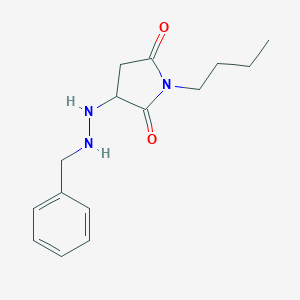![molecular formula C18H9ClN2O4 B241451 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as Cl-NQNO, is a chemical compound that has been widely studied for its potential as an anti-tumor agent. It belongs to the class of nitroaromatic compounds, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress and DNA damage, ultimately resulting in cell death. 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have other biochemical and physiological effects. It has been shown to induce vasodilation (widening of blood vessels), which may have potential applications in the treatment of cardiovascular diseases. It has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its potential toxicity and reactive nature must be taken into account when handling and using the compound. It is also important to note that the effects of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione may vary depending on the specific cell type and experimental conditions used.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more effective and targeted delivery methods, such as nanoparticles or liposomes, to increase the compound's efficacy and reduce potential toxicity. Another area of research could be the investigation of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione's effects on the immune system, as it has been found to have immunomodulatory properties. Additionally, further studies could be conducted to explore the compound's potential applications in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of 3-chloroaniline with 2-nitrobenzaldehyde, followed by a series of cyclization and oxidation reactions. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
Scientific Research Applications
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer agent. Research has shown that it can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and doxorubicin.
properties
Molecular Formula |
C18H9ClN2O4 |
|---|---|
Molecular Weight |
352.7 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClN2O4/c19-11-4-2-5-12(8-11)20-17(22)14-6-1-3-10-7-13(21(24)25)9-15(16(10)14)18(20)23/h1-9H |
InChI Key |
VXGNKNAIYMTXCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)



![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)



![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)


![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)